3,4-Dibenzyloxybenzyl chloride

Catalog No.
S749710
CAS No.
1699-59-8
M.F
C21H19ClO2
M. Wt
338.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dibenzyloxybenzyl chloride

CAS Number

1699-59-8

Product Name

3,4-Dibenzyloxybenzyl chloride

IUPAC Name

4-(chloromethyl)-1,2-bis(phenylmethoxy)benzene

Molecular Formula

C21H19ClO2

Molecular Weight

338.8 g/mol

InChI

InChI=1S/C21H19ClO2/c22-14-19-11-12-20(23-15-17-7-3-1-4-8-17)21(13-19)24-16-18-9-5-2-6-10-18/h1-13H,14-16H2

InChI Key

DDAGFZBQVSGXJN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CCl)OCC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CCl)OCC3=CC=CC=C3

Synthesis:

3,4-Dibenzyloxybenzyl chloride is an organic compound not readily available commercially. However, its synthesis has been reported in scientific literature for specific research purposes. The reported methods involve the chlorination of 3,4-dibenzyloxybenzyl alcohol using various reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) [, ].

Applications:

  • Benzyl protecting group: The two dibenzyloxy (OCH₂Ph₂) groups can function as protecting groups for the adjacent hydroxyl (-OH) group. Protecting groups are temporary modifications used in organic synthesis to prevent unwanted reactions at specific sites in a molecule. In this case, the dibenzyloxy groups can be selectively removed under appropriate conditions to reveal the free hydroxyl group, allowing for further functionalization of the molecule [].
  • Chloride leaving group: The chloride (Cl) atom can act as a leaving group in nucleophilic substitution reactions. This property could be useful for introducing various functionalities onto the aromatic ring through nucleophilic aromatic substitution reactions [].

3,4-Dibenzyloxybenzyl chloride is a chemical compound characterized by the presence of two benzyloxy groups attached to a benzyl chloride moiety. Its molecular formula is C16H16ClO2C_{16}H_{16}ClO_2, and it has a molecular weight of approximately 288.76 g/mol. The compound features a benzyl group that is substituted at the 3 and 4 positions with benzyloxy groups, making it a versatile intermediate in organic synthesis.

As there is no documented use of 3,4-dibenzyloxybenzyl chloride in biological systems, a mechanism of action is not applicable.

  • Potential irritant: Aromatic chlorides can irritate the skin, eyes, and respiratory system [].
  • Suspected carcinogen: Some aromatic chlorides are suspected carcinogens. It is advisable to handle with caution until specific data is available [].
Due to its functional groups. It can undergo nucleophilic substitution reactions where the chlorine atom can be replaced by nucleophiles such as amines or alcohols. Additionally, it can participate in coupling reactions, particularly in the synthesis of more complex organic molecules. The compound's reactivity is influenced by the electron-donating nature of the benzyloxy groups, which can stabilize carbocation intermediates formed during these reactions .

The synthesis of 3,4-dibenzyloxybenzyl chloride can be achieved through several methods:

  • Direct Chlorination: Benzyl alcohol derivatives can be chlorinated using thionyl chloride or phosphorus pentachloride to yield the corresponding benzyl chlorides.
  • Benzylation Reactions: Starting from 3,4-dihydroxybenzaldehyde, selective protection of hydroxyl groups can be performed using benzyl halides in the presence of bases like sodium bicarbonate . This method allows for regioselective introduction of benzyloxy groups.
  • Multi-step Synthesis: A more complex synthesis may involve several steps starting from simpler aromatic compounds, employing Friedel-Crafts alkylation or other coupling reactions to build up the desired structure.

3,4-Dibenzyloxybenzyl chloride finds applications primarily in organic synthesis as an intermediate for producing pharmaceuticals and agrochemicals. Its utility lies in its ability to introduce benzyl and chloromethyl functionalities into larger molecular frameworks. Furthermore, it serves as a reagent in polymer chemistry and materials science for creating polymer-bound compounds with specific properties .

Several compounds share structural similarities with 3,4-dibenzyloxybenzyl chloride. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
4-Benzyloxybenzyl chlorideOne benzyloxy groupCommonly used as a reagent in various reactions
3-Benzyloxy-4-chlorobenzaldehydeOne benzyloxy group and aldehydeDemonstrates different reactivity due to aldehyde functionality
DibenzyloxydichlorobenzeneTwo benzyloxy groups and two chlorine atomsPotentially more reactive due to multiple electrophilic sites

The uniqueness of 3,4-dibenzyloxybenzyl chloride lies in its dual benzyloxy substitution pattern which enhances its stability and reactivity compared to other similar compounds.

XLogP3

5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1699-59-8

Dates

Last modified: 08-15-2023

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